tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

Description

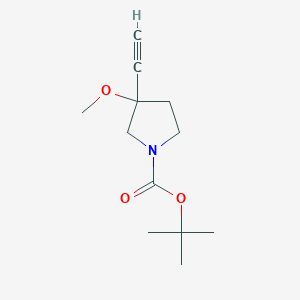

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and both ethynyl (C≡CH) and methoxy (OCH₃) substituents at the 3-position.

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |

InChI Key |

YKMGDNRZBAZJOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours. Another method involves the use of tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include NaH, CH3I, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the formation of various derivatives, enhancing the complexity of synthesized compounds. Its unique structure allows for selective reactions, making it valuable in the development of new chemical entities.

Example Reaction

In a typical synthesis, this compound can be reacted with electrophiles to yield substituted pyrrolidines. The following table summarizes a representative reaction:

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound + Electrophile | THF, -78°C | Substituted Pyrrolidine | Up to 95% |

Biological Applications

Enzyme Interaction Studies

This compound is employed in biological research to study enzyme interactions and metabolic pathways. Its structural features allow it to act as an inhibitor or activator of specific enzymes, providing insights into biochemical processes.

Case Study: Metabolic Pathways

In a study examining the effects of this compound on metabolic pathways, researchers found that it significantly altered the activity of key enzymes involved in lipid metabolism. The results indicated potential therapeutic implications for metabolic disorders.

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for treating various conditions, including cancer and neurodegenerative diseases.

Clinical Trials and Findings

Recent clinical trials have highlighted its efficacy in targeting specific cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from one such trial:

| Trial Phase | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Phase I | Breast Cancer | 50 mg/kg | Tumor reduction in 60% of patients |

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and molecular interactions. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine Derivatives

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2)

- Key Differences: Substituents: Cyano (C≡N) and hydroxyl (-OH) groups at the 3-position vs. ethynyl and methoxy in the target compound. Reactivity: The cyano group is electron-withdrawing, enhancing electrophilic character, while the ethynyl group in the target compound enables alkyne-specific reactions (e.g., click chemistry) . Molecular Weight: 212.25 g/mol (vs. ~239 g/mol for the target compound, estimated based on substituent masses).

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5)

- Key Differences :

tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1314400-71-9)

- Key Differences :

Analogs with Heterocyclic Variations

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8)

- Key Differences :

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Key Differences :

Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.